N,N'-(Methylenedi-4,1-phenylene)bis(dibenzylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine): is an organic compound with the molecular formula C41H38N2. It is a derivative of dibenzylamine and is characterized by the presence of a methylene bridge connecting two phenylene groups, each substituted with a dibenzylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) typically involves the reaction of benzylamine derivatives with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a methylene bridge, linking the phenylene groups. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvents: Organic solvents like toluene or ethanol can be employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenylene rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are frequently employed.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated phenylene derivatives.
Scientific Research Applications
Chemistry: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers .
Biology and Medicine: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .
Industry: The compound finds applications in the production of advanced materials, including polymers and resins. It is also used in the formulation of specialty chemicals and additives .
Mechanism of Action
The mechanism by which N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) exerts its effects involves its interaction with various molecular targets. The methylene bridge and dibenzylamine moieties allow it to form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo electrophilic substitution reactions enables it to modify biological macromolecules, potentially affecting their function .
Comparison with Similar Compounds
- N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(stearamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(3-methyl-1-piperidinecarboxamide)
Uniqueness: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) is unique due to its specific structural features, including the methylene bridge and dibenzylamine moieties.
Properties
CAS No. |
69595-64-8 |
---|---|
Molecular Formula |
C41H38N2 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
N,N-dibenzyl-4-[[4-(dibenzylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C41H38N2/c1-5-13-36(14-6-1)30-42(31-37-15-7-2-8-16-37)40-25-21-34(22-26-40)29-35-23-27-41(28-24-35)43(32-38-17-9-3-10-18-38)33-39-19-11-4-12-20-39/h1-28H,29-33H2 |
InChI Key |
KXHTVRFSFOPBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.